1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
1-[4-(Hexyloxy)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
3-(4-benzylpiperidin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione: This compound has a similar structure but different substituents, leading to distinct biological activities.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another compound with a pyrrolidine ring, but with different functional groups and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological properties.
Properties
Molecular Formula |
C21H31N3O3 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H31N3O3/c1-3-4-5-6-15-27-18-9-7-17(8-10-18)24-20(25)16-19(21(24)26)23-13-11-22(2)12-14-23/h7-10,19H,3-6,11-16H2,1-2H3 |
InChI Key |
XONPNVLCHYWSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Origin of Product |
United States |
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